N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide

Description

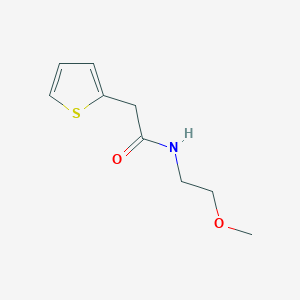

N-(2-Methoxyethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring linked to an acetamide group, with a 2-methoxyethyl substituent on the nitrogen atom. The thiophene moiety contributes to aromatic interactions in biological systems, while the methoxyethyl group enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-12-5-4-10-9(11)7-8-3-2-6-13-8/h2-3,6H,4-5,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHJUXNNLARVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-thiophen-2-ylacetic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones

Reduction: N-(2-methoxyethyl)-2-(thiophen-2-yl)ethylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide has been investigated for its potential therapeutic properties, particularly in the realms of anti-inflammatory and analgesic effects. The compound's structure suggests that it may interact with specific molecular targets, including enzymes and receptors, thereby modulating their activity. The thiophene ring contributes to the compound's binding affinity, making it a candidate for drug development aimed at treating pain and inflammation.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The amide group can be reduced to yield an amine.

- Substitution : The methoxyethyl group can be replaced with other functional groups, allowing for the creation of diverse derivatives.

Material Science

This compound is also being explored in material science for its potential in developing new materials with specific electronic or optical properties. The unique electronic characteristics imparted by the thiophene moiety make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Agricultural Applications

Research has indicated that compounds similar to this compound may have applications as agricultural fungicides. By modifying its structure, it could potentially be used to combat fungal diseases in crops, enhancing agricultural productivity and sustainability .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and thiophene groups can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Synthesis: Prepared via a two-step process: (1) activation of 2-(thiophen-2-yl)acetic acid to its acid chloride, followed by (2) reaction with 2-aminothiophene-3-carbonitrile. This method ensures high purity and yield due to efficient separation of intermediates .

- Key Difference: The presence of a cyano group on the thiophene ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. In contrast, N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide has an electron-donating methoxyethyl group, which may enhance solubility .

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Derivatives ()

- Synthesis : Involves coupling activated acetic acid derivatives (e.g., acyl chlorides) with substituted thiophen-amines under nitrogen atmosphere. For example, compound 21b in was synthesized using DCM and triethylamine (TEA) as a base .

- Key Difference : The tetrahydrobenzo[b]thiophene scaffold adds a fused cyclohexane ring, increasing lipophilicity compared to the simpler thiophene-2-yl group in the target compound. This structural variation impacts membrane permeability and target binding .

N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide ()

- Synthesis : Likely involves sulfamoylation of aniline derivatives followed by amidation. The cyclohexylsulfamoyl group introduces steric bulk and hydrogen-bonding capacity, contrasting with the smaller methoxyethyl group in the target compound .

Spectroscopic and Structural Analysis

Spectroscopic Signatures

- 1H NMR: Target Compound: Expected signals include a singlet at δ ~2.1 ppm (acetamide CH3), a triplet for the methoxyethyl OCH2 group (δ ~3.3–3.5 ppm), and aromatic protons from the thiophene ring (δ ~6.9–7.5 ppm) . N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Shows a distinct singlet for the cyano group’s adjacent proton (δ ~7.8 ppm) and split aromatic peaks due to electronic effects .

IR Spectroscopy :

Crystallographic Data

- Single-crystal X-ray studies of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () reveal planar amide linkages and intermolecular hydrogen bonds involving the cyano group, which stabilize the crystal lattice. The methoxyethyl group in the target compound may instead form weaker van der Waals interactions .

Cytotoxicity and Antiproliferative Effects

- Tetrahydrobenzo[b]thiophene Derivatives (): Exhibited potent activity against H1299 lung cancer cells (IC50 values in micromolar range). The cyano and pyrazolo-pyridinyl substituents likely enhance DNA intercalation or kinase inhibition .

- N-(2-Morpholinoethyl)acetamide Analogs (): Demonstrated cytotoxicity via apoptosis induction, suggesting that nitrogen-containing substituents (e.g., morpholino) improve target engagement. The methoxyethyl group in the target compound may offer similar benefits with reduced toxicity .

Enzyme Inhibition

- Pyridine-Based Acetamides () : Inhibited SARS-CoV-2 main protease (Mpro) with binding affinities < −22 kcal/mol. Key interactions include H-bonds with ASN142 and hydrophobic contacts with HIS163. The methoxyethyl group’s polarity could modulate binding in similar enzymatic pockets .

Biological Activity

N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a thiophene ring and a methoxyethyl group. The chemical formula is C₁₁H₁₅NOS, and it has been noted for its favorable pharmacokinetic properties, which include good solubility and permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds similar in structure have shown notable cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468, indicating that this compound may also possess similar effects .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| Similar Compound 1 | MDA-MB-468 | 12.5 |

| Similar Compound 2 | A459 (Lung) | 20.0 |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of pathogenic bacteria, which could position it as a candidate for developing new antimicrobial agents. The mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis .

Understanding the precise mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current hypotheses suggest that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors that are critical in cancer signaling pathways.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A systematic evaluation of this compound's biological activity was conducted using various assays:

-

MTT Assay : This assay was employed to determine the viability of cancer cells post-treatment with the compound. Results indicated a dose-dependent decrease in cell viability.

- Example: In a study involving MCF-7 cells, treatment with 10 µM resulted in approximately 40% reduction in viability compared to control.

- NCI-60 Cell Line Screening : The compound was screened against the NCI-60 panel, revealing selective cytotoxicity towards certain cancer types while sparing normal cells.

- Molecular Docking Studies : These studies suggested that this compound binds effectively to targets such as topoisomerase I, which is implicated in DNA replication and repair processes .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example:

- Route 1 : React 2-chloro-N-(2-methoxyethyl)acetamide with thiophen-2-yl magnesium bromide under Grignard conditions, followed by acid quenching .

- Route 2 : Acylate 2-methoxyethylamine with 2-(thiophen-2-yl)acetyl chloride in dichloromethane with triethylamine as a base .

Optimization includes adjusting solvents (e.g., toluene/water mixtures for biphasic conditions) and monitoring via TLC (hexane:ethyl acetate, 9:1) . Yields improve with slow reagent addition and reflux durations (5–7 hours) .

Q. How is reaction progress monitored during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is standard. For compounds with UV-active groups (e.g., thiophene), visualization under UV light at 254 nm ensures precise tracking. Post-reaction, workup involves solvent evaporation under reduced pressure, ice quenching, and recrystallization (ethanol) .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include δ 3.3–3.5 ppm (OCH2CH2O), δ 6.8–7.2 ppm (thiophene protons), and δ 7.5–8.0 ppm (amide NH) .

- IR : Peaks at ~1650 cm⁻¹ (C=O amide) and ~1250 cm⁻¹ (C-O methoxy) .

- Mass Spectrometry : Molecular ion [M+H]+ matches theoretical molecular weight (e.g., C9H13NO2S: 211.07 g/mol) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence synthetic outcomes?

- Methodological Answer : Solvent polarity impacts reaction kinetics and purity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Non-polar solvents (toluene) favor controlled acylation . Substituents on the thiophene ring (e.g., electron-withdrawing groups) reduce reactivity, requiring harsher conditions (e.g., microwave-assisted synthesis at 100°C) . Computational studies (DFT) predict electronic effects on reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent positions (e.g., methoxy vs. chloro groups) using in vitro assays (e.g., MTT for cytotoxicity ). For example, N-(4-chlorophenyl) analogs show higher antifungal activity (72.4% inhibition) than methoxy derivatives .

- Crystallography : X-ray diffraction (e.g., PDB 5UN) reveals conformational differences affecting binding to biological targets .

- Meta-Analysis : Cross-reference datasets from PubChem and validated journals to identify outliers or assay-specific biases .

Q. How are computational methods applied to predict physicochemical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability. For this compound, the electron-rich thiophene ring lowers the LUMO, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid membranes to predict bioavailability .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and blood-brain barrier permeability, guiding drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.